molecular formula C13H17N5O3 B4346500 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE

Cat. No.: B4346500
M. Wt: 291.31 g/mol
InChI Key: KPCKZISPSZNLRZ-UHFFFAOYSA-N
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Description

1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed:

    Reduction: Formation of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-aminopropyl]-3,5-dimethyl-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives.

    Condensation: Formation of more complex heterocyclic compounds.

Scientific Research Applications

1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-8-7-9(2)17(14-8)12(19)5-6-16-11(4)13(18(20)21)10(3)15-16/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCKZISPSZNLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE

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